molecular formula C12H8ClNO4 B11771110 1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone

1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone

Cat. No.: B11771110
M. Wt: 265.65 g/mol
InChI Key: UVXZKBUEZURAGG-UHFFFAOYSA-N
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Description

1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone is a heterocyclic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a 2-chloro-4-nitrophenyl group and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with furan-2-ylmethanol under acidic conditions to form the intermediate, which is then oxidized to yield the final product . The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst and an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone is unique due to the presence of the chloro and nitro groups, which confer specific chemical reactivity and biological activity. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amino derivatives. These functional groups make the compound versatile for various synthetic and research applications .

Properties

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

IUPAC Name

1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H8ClNO4/c1-7(15)11-4-5-12(18-11)9-3-2-8(14(16)17)6-10(9)13/h2-6H,1H3

InChI Key

UVXZKBUEZURAGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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